molecular formula C21H31NO3S B14929886 propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B14929886
M. Wt: 377.5 g/mol
InChI Key: WCWSIKOGQHDTSS-UHFFFAOYSA-N
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Description

Propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring fused with a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s functional groups can also form hydrogen bonds and other interactions with biological molecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its fused ring system and the presence of both ester and amide functional groups. This combination of features is not commonly found in other thiophene derivatives, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H31NO3S

Molecular Weight

377.5 g/mol

IUPAC Name

propyl 2-(3-cyclopentylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H31NO3S/c1-2-14-25-21(24)19-16-10-4-3-5-11-17(16)26-20(19)22-18(23)13-12-15-8-6-7-9-15/h15H,2-14H2,1H3,(H,22,23)

InChI Key

WCWSIKOGQHDTSS-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCC3CCCC3

Origin of Product

United States

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